(-)-Ternatin -

(-)-Ternatin

Catalog Number: EVT-8187204
CAS Number:
Molecular Formula: C37H67N7O8
Molecular Weight: 738.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-Ternatin is a natural product found in Trametes versicolor with data available.
Synthesis Analysis

The synthesis of (-)-ternatin has undergone significant optimization since its initial discovery. The original synthetic routes were complex and low-yielding, prompting researchers to develop more efficient methods. A notable approach involves the use of solid-phase peptide synthesis followed by solution-phase cyclization.

Molecular Structure Analysis

The molecular structure of (-)-ternatin consists of seven amino acid residues arranged in a cyclic formation, with several N-methyl groups contributing to its structural uniqueness. The compound's molecular formula is C41H75N7O11C_{41}H_{75}N_{7}O_{11}, and it has a molecular weight of approximately 865 g/mol.

  1. Key Structural Features:
    • Cyclic Nature: The cyclic structure enhances stability and bioavailability.
    • N-Methylation: The presence of multiple N-methyl groups affects the compound's conformation and interaction with biological targets.
    • Stereochemistry: The stereochemical configuration plays a crucial role in its biological activity, particularly in its interaction with proteins .
Chemical Reactions Analysis

(-)-Ternatin exhibits various chemical reactions primarily related to its interactions with biological macromolecules:

  1. Inhibition of Protein Synthesis: The primary reaction mechanism involves binding to the eukaryotic elongation factor-1A (eEF1A), inhibiting its function in protein synthesis. This binding prevents the formation of the ternary complex necessary for translation elongation, effectively halting protein production in cells .
  2. Cytotoxicity: Variants of (-)-ternatin have been shown to possess enhanced cytotoxic properties against cancer cells, with some derivatives exhibiting up to 500-fold greater potency than the parent compound .
Mechanism of Action

The mechanism of action for (-)-ternatin primarily involves its interaction with eEF1A, a critical protein in the translation process:

  • Binding Affinity: (-)-Ternatin binds competitively to the eEF1A·GTP·aminoacyl-tRNA complex, disrupting normal protein synthesis pathways.
  • Mutational Studies: Research has shown that mutations in eEF1A can confer resistance to (-)-ternatin, indicating that specific residues within eEF1A are essential for ternatin binding and function .
  • Impact on Translation Elongation: Experimental data suggest that (-)-ternatin does not affect translation initiation but specifically inhibits elongation, leading to decreased protein synthesis rates in treated cells .
Physical and Chemical Properties Analysis

(-)-Ternatin possesses several notable physical and chemical properties:

  1. Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and chloroform but has limited solubility in water.
  2. Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.
  3. Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR): Detailed NMR studies have elucidated the conformational landscape of (-)-ternatin, providing insights into its dynamic behavior in solution .
    • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and composition, aiding in structural verification during synthesis .
Applications

Due to its potent biological activity, (-)-ternatin has several important applications:

  1. Cancer Research: Its ability to inhibit protein synthesis makes it a candidate for developing new anticancer therapies targeting translation mechanisms.
  2. Adipogenesis Inhibition: Research indicates that (-)-ternatin may also play a role in inhibiting fat accumulation, suggesting potential applications in obesity treatment .
  3. Drug Development: Ongoing studies aim to modify (-)-ternatin's structure to enhance its potency and specificity against various cancer cell lines, paving the way for novel therapeutic agents based on this natural product .
Historical Context and Discovery of (-)-Ternatin

Natural Origins and Early Isolation from Coriolus versicolor

(-)-Ternatin was initially isolated from the fruiting bodies of the basidiomycete fungus Coriolus versicolor (synonym Trametes versicolor), commonly known as the turkey tail mushroom. This fungus, characterized by its colorful concentric zones on the cap, thrives globally on decaying hardwood logs and stumps. Early phytochemical investigations in the 1980s–1990s identified (-)-Ternatin as a secondary metabolite through bioactivity-guided fractionation. Researchers employed solvent extraction (methanol/water) followed by chromatographic techniques—including silica gel chromatography, Sephadex LH-20 gel filtration, and reverse-phase HPLC—to isolate the compound in pure form. Initial structural analyses suggested a complex cyclic peptide scaffold distinct from other fungal metabolites, sparking significant interest in its biochemical properties [4] [6].

Chronological Evolution of Structural Elucidation

The structural characterization of (-)-Ternatin evolved through iterative analytical advancements:

  • Initial Proposals (1990s): Early nuclear magnetic resonance (NMR) and mass spectrometry (MS) data indicated a heptapeptide structure with multiple N-methylated amino acids and a β-hydroxy leucine residue. However, absolute stereochemistry remained unresolved [7].
  • Stereochemical Assignments (2000s): Advanced 2D-NMR techniques (COSY, NOESY, HSQC, HMBC) and X-ray crystallography of synthetic analogs confirmed the presence of L-configured amino acids and the R-stereochemistry at the β-hydroxy leucine position. Critical modifications included N-methylation at residues 1, 3, 5, and 7 [7] [9].
  • Total Synthesis Validation (2010s): Total syntheses by Shimokawa et al. (2007) and Carelli et al. (2015) corroborated the proposed structure. Synthetic routes featured solid-phase peptide synthesis, solution-phase cyclization, and stereoselective installation of dehydro-homoleucine residues, resolving prior ambiguities [4] [9].

Table 1: Key Structural Features of (-)-Ternatin

FeatureDetail
Molecular FormulaC~41~H~67~N~7~O~11~
Molecular Weight834.02 g/mol
Cyclic TopologyHeptapeptide macrocycle
N-Methylated ResiduesPositions 1, 3, 5, 7
StereochemistryL-amino acids; β-hydroxy leucine (R-configuration)
Unique Structural MotifsDehydro-homoleucine, β-hydroxy leucine

Initial Pharmacological Observations: From Antimicrobial to Metabolic Modulation

Early functional studies of (-)-Ternatin revealed dual antimicrobial and metabolic activities:

  • Antimicrobial Activity: Screening against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) demonstrated moderate inhibition (MIC 16–32 µg/mL), though efficacy against Gram-negative strains was negligible. This selectivity suggested membrane-targeting mechanisms distinct from classical antibiotics [4].
  • Adipogenesis Modulation: At low nanomolar concentrations (EC~50~ = 20 nM), (-)-Ternatin suppressed lipid accumulation in 3T3-L1 adipocytes. Mechanistically, it inhibited the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), master regulators of adipocyte differentiation [7].
  • Cytotoxic Transition: Higher concentrations (>200 nM) induced apoptosis in cancer cell lines (e.g., HCT116, MCF7). This biphasic activity profile—metabolic modulation at low doses versus cytotoxicity at high doses—positioned (-)-Ternatin as a multifaceted pharmacological agent [4].

Table 2: Early Pharmacological Profile of (-)-Ternatin

ActivityModel SystemPotencyKey Observations
AntimicrobialS. aureusMIC = 16 µg/mLGram-positive specificity
Anti-adipogenic3T3-L1 adipocytesEC~50~ = 20 nMDownregulation of PPARγ/C/EBPα
CytotoxicHCT116 colon cancerIC~50~ = 71 nMInduction of caspase-dependent apoptosis
Protein Synthesis InhibitionRabbit reticulocytesIC~50~ = 3 nMTargeting eEF1A ternary complex

Properties

Product Name

(-)-Ternatin

IUPAC Name

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone

Molecular Formula

C37H67N7O8

Molecular Weight

738.0 g/mol

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1

InChI Key

ZMFVAIFXJWEOMH-PTPSPKLBSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.